molecular formula C12H12N2O4 B564747 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester CAS No. 676596-62-6

6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester

Cat. No.: B564747
CAS No.: 676596-62-6
M. Wt: 248.238
InChI Key: RXKNXEINJYMUOD-UHFFFAOYSA-N
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Description

6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester is a heterocyclic compound with significant potential in various fields of scientific research. This compound is known for its unique structure, which includes a pyrido[3,2-b]azepine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminonicotinate with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction might produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,2-b]azepine derivatives and related heterocyclic compounds, such as:

Uniqueness

What sets 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 9-hydroxy-6-oxo-5,7-dihydropyrido[3,2-b]azepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(17)7-6-9(15)14-8-4-3-5-13-10(8)11(7)16/h3-5,16H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKNXEINJYMUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=N2)NC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722538
Record name Ethyl 9-hydroxy-6-oxo-6,7-dihydro-5H-pyrido[3,2-b]azepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676596-62-6
Record name Ethyl 6,7-dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676596-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 9-hydroxy-6-oxo-6,7-dihydro-5H-pyrido[3,2-b]azepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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